molecular formula C9H14ClN3 B11820758 N'-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride

N'-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride

Cat. No.: B11820758
M. Wt: 199.68 g/mol
InChI Key: GPNYWTGZIWHFGC-UHFFFAOYSA-N
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Description

N’-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride is a chemical compound with the molecular formula C9H14ClN3. It is also known by its IUPAC name, 3,5-dimethylbenzenecarbohydrazonamide hydrochloride . This compound is typically found in a powder form and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride involves the reaction of 3,5-dimethylbenzonitrile with hydrazine hydrate under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of N’-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N’-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N’-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethylbenzenecarbohydrazonamide: Similar structure but without the hydrochloride group.

    3,5-dimethylbenzene-1-carboximidamide: Lacks the amino group.

    N’-amino-3,5-dimethylbenzene-1-carboximidamide: Similar but without the hydrochloride group.

Uniqueness

N’-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride is unique due to the presence of both the amino and hydrochloride groups, which confer specific chemical reactivity and solubility properties. These features make it particularly useful in various research applications where these properties are advantageous .

Properties

IUPAC Name

N'-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-6-3-7(2)5-8(4-6)9(10)12-11;/h3-5H,11H2,1-2H3,(H2,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNYWTGZIWHFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=NN)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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